N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide
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Overview
Description
N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system, and a methoxybenzamide moiety, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve high yields and purity .
Chemical Reactions Analysis
N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyanomethyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond in the methoxybenzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on different biological pathways. It is also used as a tool compound to investigate the role of specific enzymes and receptors in disease processes.
Chemical Biology: Researchers use this compound to study its interactions with biomolecules, such as proteins and nucleic acids, to elucidate its binding modes and affinities.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation. The cyanomethylsulfanyl group and methoxybenzamide moiety contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide can be compared with other triazolopyridazine derivatives, such as:
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide: This compound has a similar triazolopyridazine core but differs in the substituents attached to the core, leading to different biological activities and applications.
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share the triazole ring but have a different fused ring system, resulting in distinct chemical and biological properties.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds have a thiadiazine ring fused to the triazole ring, which imparts unique pharmacological activities.
By comparing these compounds, researchers can identify the unique features and advantages of this compound, such as its specific binding affinities, selectivity, and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c1-25-13-4-2-12(3-5-13)17(24)19-10-8-15-21-20-14-6-7-16(22-23(14)15)26-11-9-18/h2-7H,8,10-11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRUWKORDXBREQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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